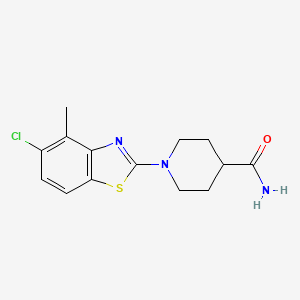![molecular formula C10H15NOS B12229034 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B12229034.png)
4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a cyclopentyloxy methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with cyclopentylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-[(Cyclopentyloxy)methyl]-1-methyl-4-(1-methylethyl)benzene
- 4-[(Cyclopentyloxy)methyl]aniline
- 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone
Comparison: 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different core structures
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(cyclopentyloxymethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H15NOS/c1-8-11-9(7-13-8)6-12-10-4-2-3-5-10/h7,10H,2-6H2,1H3 |
InChI Key |
WNICUVAPXTXJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12228951.png)
![1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12228953.png)
![1-(1-propylpyrazol-4-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12228957.png)
![3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B12228971.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12228978.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228979.png)
![3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229000.png)
![1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12229002.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12229003.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclobutanecarboxamide](/img/structure/B12229012.png)

![4-Cyclopropyl-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229031.png)

![5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12229045.png)
